N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2-Chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4(3H)-one core substituted with a methyl group at the 2-position and an acetamide moiety at the 3-position. The acetamide nitrogen is further functionalized with a 2-chlorobenzyl group. This structure combines a fused thiophene-pyrimidine scaffold with halogenated aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-23-18-14-7-3-5-9-16(14)27-19(18)20(26)24(12)11-17(25)22-10-13-6-2-4-8-15(13)21/h2-9H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGOCGWHRUMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CC=C3Cl)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the benzothienopyrimidine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential pharmacological applications and mechanisms of action based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C20H16ClN3O2S
- Molecular Weight : 397.9 g/mol
- CAS Number : 1219372-50-5
The structure of N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide features a fused heterocyclic compound that includes a chlorobenzyl group and a benzothienopyrimidine core. This unique combination is significant in medicinal chemistry due to its potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds within the benzothienopyrimidine class exhibit notable antimicrobial activity. The presence of substituted amido or imino side chains at specific positions enhances this activity. Preliminary evaluations have shown that similar compounds demonstrate efficacy against various bacterial strains, suggesting that N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may also possess antimicrobial properties .
Anti-inflammatory Effects
Studies have suggested that benzothienopyrimidine derivatives can modulate inflammatory pathways. The compound's structure may allow it to interact with key receptors involved in inflammation, potentially leading to reduced inflammatory responses. However, specific data on this compound's anti-inflammatory effects are still limited and require further investigation.
Anticancer Potential
The unique structural features of N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suggest it could be a candidate for anticancer drug development. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The exact mechanisms by which this compound exerts anticancer effects remain to be elucidated through targeted studies.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing various benzothienopyrimidine derivatives found that modifications to the core structure significantly influenced biological activity. The synthesized compounds were tested for their antimicrobial efficacy against common pathogens, revealing promising results for structurally similar compounds .
- Mechanisms of Action : Investigations into the mechanisms of action for benzothienopyrimidine derivatives indicated potential interactions with DNA and RNA synthesis pathways, which could explain their antimicrobial and anticancer activities. Further research is necessary to confirm these interactions specifically for N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Benzothieno[3,2-d]pyrimidinone Derivatives
- N-(3-Chloro-4-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Differs in the aromatic substituent (3-chloro-4-methylphenyl vs. 2-chlorobenzyl).
- 6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Incorporates fluorine atoms at the 6- and 7-positions, which could improve metabolic stability and binding affinity through electronegative effects .
Quinazolinone Derivatives
- N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamides (): Replace the thiophene ring with a benzene ring. These compounds exhibit anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming diclofenac in some assays .
Substituent Effects on Bioactivity
- Chlorobenzyl vs. Cyanobenzylidene (): Substitution with a 4-cyanobenzylidene group (as in compound 11b) introduces a polar cyano group, which may enhance interactions with polar enzyme pockets. In contrast, the 2-chlorobenzyl group in the target compound offers moderate lipophilicity and steric bulk .
- Coumarin-Acetamide Hybrids (): Compounds like N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide demonstrate superior antioxidant activity compared to ascorbic acid, suggesting that the acetamide-thiazolidinone motif is critical for radical scavenging .
Physicochemical Properties
Comparison with Analogous Syntheses
- Quinazolinone Derivatives (): Synthesized via reactions of 2-chloroacetamide intermediates with amines, yielding anti-inflammatory agents .
- Coumarin-Thiazolidinone Hybrids (): Prepared using mercaptoacetic acid and ZnCl₂ as catalysts, highlighting the role of Lewis acids in heterocycle formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
